[4-(methoxycarbonyl)thiophen-2-yl]boronic acid
Description
[4-(Methoxycarbonyl)thiophen-2-yl]boronic acid: is an organoboron compound with the molecular formula C6H7BO4S and a molecular weight of 186 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Properties
CAS No. |
1333313-18-0 |
|---|---|
Molecular Formula |
C6H7BO4S |
Molecular Weight |
186 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(methoxycarbonyl)thiophen-2-yl]boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method is the borylation of 4-(methoxycarbonyl)thiophene using a palladium catalyst in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [4-(methoxycarbonyl)thiophen-2-yl]boronic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Substitution Reactions: It can participate in electrophilic substitution reactions, where the boronic acid group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are frequently used bases.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(Methoxycarbonyl)thiophen-2-yl]boronic acid is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry:
Mechanism of Action
The mechanism of action of [4-(methoxycarbonyl)thiophen-2-yl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the coupling reaction .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group on the phenyl ring instead of the thiophene ring.
Thiophene-2-boronic Acid: Similar thiophene-based boronic acid but without the methoxycarbonyl group.
Uniqueness:
Functional Group Diversity: The presence of both the methoxycarbonyl and boronic acid groups in [4-(methoxycarbonyl)thiophen-2-yl]boronic acid provides unique reactivity and versatility in organic synthesis.
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